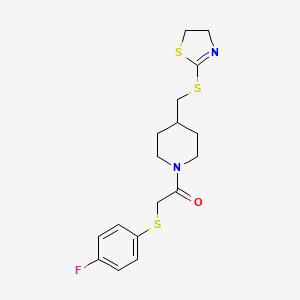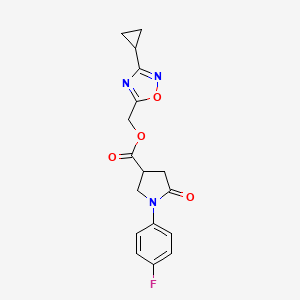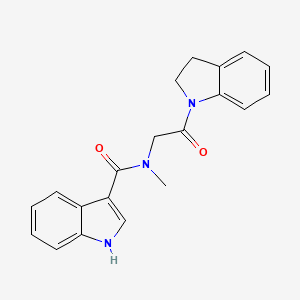![molecular formula C15H10F3N3O2 B2472297 5-(4-甲基苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-2-羧酸 CAS No. 312922-11-5](/img/structure/B2472297.png)
5-(4-甲基苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a pyrazole ring fused to a pyrimidine ring, with a trifluoromethyl group and a 4-methylphenyl group attached to the pyrazole ring, and a carboxylic acid group at the 2-position of the pyrimidine ring. Its intricate structure makes it a subject of interest in various scientific research fields.
科学研究应用
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its derivatives are explored for their potential pharmacological activities, including antiviral, antibacterial, and anticancer properties.
Industry: It is used in the development of new materials and chemicals with unique properties.
作用机制
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been found to exhibit significant biological activities and are the dominant motif of many drugs .
Mode of Action
It is known that the unique reactivity of this class of compounds is exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines .
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidines have been found to exhibit a wide range of therapeutic potentials, including antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant activities .
Result of Action
It is known that pyrazolo[1,5-a]pyrimidines have been found to exhibit a wide range of therapeutic potentials .
生化分析
Biochemical Properties
They have been reported to exhibit antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant activities . They also act as carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazole ring followed by the introduction of the trifluoromethyl group and the 4-methylphenyl group. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of hydrazines with β-diketones or β-ketoesters to form the pyrazole core.
Halogenation and Substitution Reactions:
Coupling Reactions: The attachment of the 4-methylphenyl group is typically done through coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization, chromatography, and distillation.
化学反应分析
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation Reactions: Oxidation of the methyl group on the phenyl ring can lead to the formation of corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the trifluoromethyl group can result in the formation of trifluoromethane.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: 4-Methylbenzoic acid, 4-Methylphenol.
Reduction Products: Trifluoromethane.
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines.
相似化合物的比较
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in the substituents attached to the rings.
Trifluoromethylated pyrazoles: These compounds contain the trifluoromethyl group but may have different substituents on the pyrazole ring.
Uniqueness: 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c1-8-2-4-9(5-3-8)10-6-12(15(16,17)18)21-13(19-10)7-11(20-21)14(22)23/h2-7H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAFDTIBGLXITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2472214.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2472222.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2472224.png)
![N-(3,5-dimethylphenyl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2472225.png)

![2-[4-(Bromomethyl)phenyl]acetonitrile](/img/structure/B2472228.png)

![ethyl 6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2472231.png)
![methyl 1-[2-(dimethylamino)-2-oxoethyl]-3-nitro-1H-pyrazole-5-carboxylate](/img/structure/B2472232.png)

![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2472234.png)
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2472236.png)

